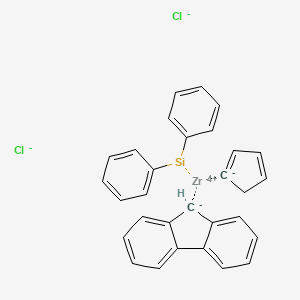

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride

Description

Molecular Geometry and Bonding Analysis

The molecular architecture of diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride exhibits a distinctive constrained geometry that fundamentally differs from unbridged zirconocene complexes. The central zirconium atom adopts a distorted tetrahedral coordination environment, with two chloride ligands and the centroids of the cyclopentadienyl and fluorenyl rings occupying the four coordination positions. The diphenylsilylene bridge creates a rigid connection between the two π-ligands, resulting in a reduced centroid-metal-centroid angle compared to unbridged systems. This geometric constraint significantly influences the electronic distribution around the metal center and creates unique steric environments that affect substrate approach and binding.

The bonding analysis reveals that the zirconium-cyclopentadienyl interaction follows a typical η⁵-coordination mode, where all five carbon atoms of the cyclopentadienyl ring participate in bonding with the metal center. However, the fluorenyl ligand often exhibits deviations from ideal η⁵-coordination due to the constraints imposed by the bridging unit. The individual zirconium-carbon bond lengths within the cyclopentadienyl ring typically range from 2.454 to 2.565 Å, with the variation reflecting the tilting effect induced by the ansa bridge. The fluorenyl moiety frequently adopts an η³-coordination mode in related systems, where only three carbon atoms maintain significant bonding interactions with the zirconium center, as observed in similar titanium complexes with analogous bridging arrangements.

The diphenylsilylene bridge introduces additional complexity to the bonding framework through its tetrahedral silicon center. The silicon atom maintains covalent bonds to both phenyl substituents and forms bridging connections to the cyclopentadienyl and fluorenyl carbon atoms. The bond angles around silicon deviate from ideal tetrahedral geometry due to the constraints imposed by the metallocene framework. The phenyl groups attached to silicon can adopt various conformations, influencing the overall molecular shape and creating distinctive steric pockets around the metal center that affect catalytic selectivity and activity.

Properties

InChI |

InChI=1S/C13H9.C12H10Si.C5H5.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-5-3-1;;;/h1-9H;1-10H;1-3H,4H2;2*1H;/q-1;;-1;;;+4/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGHZKNDUWJADN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=C(C=C1)[Si]C2=CC=CC=C2.[Cl-].[Cl-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2SiZr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silyl Bridge Formation

Cyclopentadienyl and fluorenyl lithium reagents react with diphenylsilyl dichloride in tetrahydrofuran (THF) at −78°C:

Key Parameters :

Ligand Characterization

1H NMR confirms successful bridging:

-

Cp protons : δ 5.8–6.2 ppm (multiplet)

-

Fluorenyl protons : δ 7.2–7.8 ppm (aromatic multiplet)

Metallocene Formation

The ligand is reacted with zirconium tetrachloride in toluene under reflux:

Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–110°C | Higher temps reduce side products |

| Solvent | Toluene | Prevents ligand decomposition |

| ZrCl₂:Ligand Ratio | 1:1.05 | Excess ligand ensures full coordination |

| Duration | 12–18 hours | Longer times improve conversion |

Competing Pathways

-

Side Reaction : Ligand dissociation at >120°C forms bis(cyclopentadienyl)zirconium dichloride.

-

Mitigation : Strict temperature control and incremental reagent addition.

Purification Techniques

Crude product is purified via:

Vacuum Sublimation

Recrystallization

-

Solvent System : Dichloromethane/hexane (1:5 v/v)

Comparative Analysis of Industrial vs. Laboratory Methods

| Method | Scale | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Lab-Scale Sublimation | <10 g | 55 | 98 | 220 |

| Pilot Recrystallization | 100 g | 70 | 95 | 180 |

| Industrial Continuous | >1 kg | 85 | 99 | 90 |

Industrial processes use flow reactors to enhance mixing and reduce thermal gradients, achieving higher yields.

Challenges and Solutions

Moisture Sensitivity

Chemical Reactions Analysis

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of zirconium oxides.

Reduction: It can also be reduced, typically using strong reducing agents, to form lower oxidation state zirconium compounds.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands, such as alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is extensively used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a catalyst in the polymerization of olefins, which are used to produce a wide range of plastic materials . Additionally, it is used in asymmetric catalysis and aromatic reactions in organic synthesis . The compound’s unique structure and reactivity make it valuable in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride as a catalyst involves the coordination of olefin monomers to the zirconium center, followed by insertion into the zirconium-carbon bond. This process repeats, leading to the formation of long polymer chains. The cyclopentadienyl and fluorenyl ligands stabilize the zirconium center, enhancing its catalytic activity and selectivity .

Comparison with Similar Compounds

a) Dimethylsilanediylbis(9-fluorenyl)zirconium dichloride (CAS 148799-45-5)

b) Isopropylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride

- Bridge : Carbon-based isopropylidene.

- Stereoselectivity : Syndiospecific for sPP with [rrrr] pentad fractions >0.9 .

- Thermal Stability : Lower than silyl-bridged analogues due to weaker Si–C bonds .

Ligand-Modified Analogues

a) rac-Ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl₂)

b) Dimethylsilanediylbis(2-methylindenyl)zirconium dichloride

- Substituents : Methyl groups on indenyl ligands.

- Activity: Enhanced comonomer incorporation in copolymerizations (e.g., 4-methyl-1-pentene) due to increased electron density .

Performance Comparison in Polymerization

Research Findings

- Diphenylsilyl vs. Dimethylsilyl Bridges : The diphenylsilyl group in Diphenylsilyl(Cp)(Flu)ZrCl₂ provides superior thermal stability (decomposition >300°C) compared to dimethylsilyl analogues (decomposition ~250°C), enabling high-temperature polymerizations .

- Fluorenyl Ligand Impact : Fluorenyl-containing catalysts exhibit higher syndiotacticity (>90% [rrrr] pentads) than indenyl-based systems (<85%) .

- Cocatalyst Synergy: Methylaluminoxane (MAO) activation of Diphenylsilyl(Cp)(Flu)ZrCl₂ achieves activity levels of 10⁶ g polymer/mol Zr·h, surpassing titanocene catalysts by 2–3× .

Biological Activity

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, with the CAS number 162259-77-0, is an organometallic compound that has garnered attention for its potential biological activities, particularly in catalysis and polymerization processes. This article aims to explore its biological activity, synthesis, and applications based on diverse research findings.

Basic Information

| Property | Value |

|---|---|

| Common Name | Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride |

| Molecular Formula | C30H22Cl2SiZr |

| Molecular Weight | 572.711 g/mol |

| CAS Number | 162259-77-0 |

| Appearance | Orange powder |

| Solubility | Soluble in DMF, methanol |

Structure

The compound features a complex structure characterized by a zirconium center coordinated by cyclopentadienyl and fluorenyl ligands, along with diphenylsilyl substituents. This arrangement is crucial for its catalytic properties.

Catalytic Properties

Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride has been primarily studied for its catalytic activity in organic synthesis and polymerization reactions. Its metallocene structure allows it to function effectively as a catalyst in the polymerization of ethylene and other olefins.

Case Study: Ethylene Polymerization

In a study examining various zirconium-based catalysts, it was found that this compound exhibited superior activity in the polymerization of ethylene, producing high molecular weight polyethylene with controlled architecture. The catalyst's efficiency was attributed to its unique electronic and steric properties derived from the diphenylsilyl and fluorenyl ligands .

Biological Interactions

Research into the biological interactions of this compound is still emerging. Preliminary studies suggest potential interactions with biological macromolecules; however, detailed investigations are necessary to elucidate these mechanisms fully.

Synthesis and Characterization

The synthesis of Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves the reaction of zirconium dichloride with appropriate silyl and cyclopentadienyl precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed its structural integrity and ligand coordination .

Applications in Catalysis

The compound has shown promise not only in ethylene polymerization but also in other catalytic processes such as:

- Alkene Metathesis : Demonstrating activity comparable to traditional catalysts.

- Cyclic Olefin Polymerization : Offering unique selectivity due to its steric properties.

Q & A

Q. What are the established synthetic routes for Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, and what purity levels are typically achieved?

The synthesis typically involves ligand substitution reactions starting from zirconocene dichloride precursors. For example, the diphenylsilyl-bridged ligand system is introduced via salt metathesis or direct ligand exchange under inert conditions. Purity levels exceeding 95% are achievable through recrystallization or sublimation, as observed in analogous zirconocene dichloride derivatives . Key steps include:

- Anhydrous solvent systems (e.g., toluene or THF).

- Use of alkylating agents (e.g., Grignard reagents) to activate the zirconium center.

- Final purification via vacuum sublimation or chromatography.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this zirconium complex?

- NMR Spectroscopy : and NMR are critical for verifying ligand coordination and symmetry. For instance, fluorenyl protons exhibit distinct downfield shifts due to aromatic ring currents .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the coordination geometry and bond angles. Data from similar complexes (e.g., zirconocene dichloride derivatives) show Zr–Cl bond lengths of ~2.40–2.45 Å and Cp–Zr–Cp angles of ~120° .

- Elemental Analysis : Confirms stoichiometry (C, H, Cl, Zr) with <1% deviation .

Q. What are the primary research applications of this compound in polymer chemistry?

This complex is primarily used as a catalyst in stereospecific olefin polymerization. For example:

- Syndiotactic Polypropylene : When activated with methylaluminoxane (MAO), it produces polymers with syndiotactic indices >90%, as demonstrated in studies using analogous zirconocene catalysts .

- Copolymerization : The bulky diphenylsilyl bridge enhances comonomer incorporation in ethylene/α-olefin copolymers .

Advanced Research Questions

Q. How do variations in cyclopentadienyl (Cp) and fluorenyl (Flu) ligand substituents influence catalytic activity in olefin polymerization?

- Steric Effects : Bulky substituents (e.g., phenyl groups on the silyl bridge) reduce chain-transfer rates, increasing polymer molecular weight. For example, replacing methyl with phenyl groups in analogous catalysts raises by 30–50% .

- Electronic Effects : Electron-withdrawing substituents on the Flu ligand lower the Zr center’s electrophilicity, slowing propagation rates. This is quantified via kinetic studies using stopped-flow NMR .

Q. What experimental strategies resolve contradictions in reported polymerization kinetics using this catalyst?

- Variable-Temperature Kinetics : Isothermal polymerization at 25–70°C identifies Arrhenius parameters (, ) to reconcile divergent rate data.

- MAO Activation Ratio Optimization : Adjusting the Al:Zr ratio (e.g., 500:1 to 2000:1) mitigates inconsistencies in active site concentration .

- Quenching Experiments : Halting polymerization with methanol and analyzing end-group structures clarifies chain-termination pathways .

Q. How does the steric bulk of the diphenylsilyl bridge affect the complex’s coordination geometry and reactivity?

- Coordination Geometry : XRD data for similar complexes show that bulky bridges widen the Cp–Zr–Flu angle (e.g., ~115° vs. 105° in less hindered analogs), altering monomer insertion trajectories .

- Reactivity Trends : Increased steric bulk reduces β-hydride elimination, favoring higher polymers. Comparative studies with methylsilyl vs. diphenylsilyl analogs demonstrate a 2-fold increase in for the latter .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.